CDK7-IN-20

Description

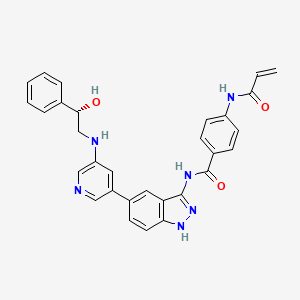

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26N6O3 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

N-[5-[5-[[(2S)-2-hydroxy-2-phenylethyl]amino]-3-pyridinyl]-1H-indazol-3-yl]-4-(prop-2-enoylamino)benzamide |

InChI |

InChI=1S/C30H26N6O3/c1-2-28(38)33-23-11-8-20(9-12-23)30(39)34-29-25-15-21(10-13-26(25)35-36-29)22-14-24(17-31-16-22)32-18-27(37)19-6-4-3-5-7-19/h2-17,27,32,37H,1,18H2,(H,33,38)(H2,34,35,36,39)/t27-/m1/s1 |

InChI Key |

VSTRBHWJZOVRDC-HHHXNRCGSA-N |

Isomeric SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NC[C@H](C5=CC=CC=C5)O |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NCC(C5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of CDK7-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7-IN-8 is identified as a potent and selective inhibitor of CDK7. This technical guide provides an in-depth exploration of the mechanism of action of CDK7 inhibitors, using data from well-characterized compounds to extrapolate the expected behavior of CDK7-IN-20. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.

Introduction to CDK7 and its Inhibition

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for navigating cell cycle checkpoints.[2][3] Furthermore, CDK7 is an integral part of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[3][4]

Given the frequent dysregulation of CDK activity in human cancers, CDK7's dual function makes it an attractive target for therapeutic intervention. Inhibition of CDK7 disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. CDK7-IN-8 is a potent and selective inhibitor of CDK7 with a reported IC50 of 54.29 nM. This guide will delve into the mechanistic details of CDK7 inhibition, drawing upon data from extensively studied inhibitors to provide a comprehensive overview relevant to this compound.

Quantitative Data on CDK7 Inhibitors

The following tables summarize the in vitro efficacy of several well-characterized CDK7 inhibitors across various cancer cell lines and their biochemical potencies. This data serves as a benchmark for evaluating novel inhibitors like this compound.

Table 1: In Vitro Efficacy of CDK7 Inhibitors Across Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Duration |

| CDK7-IN-8 | - | - | 54.29 | - |

| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | Not Specified |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | Not Specified | |

| MEC1 | Chronic Lymphocytic Leukemia | 45 | Not Specified | |

| MEC2 | Chronic Lymphocytic Leukemia | 30 | Not Specified | |

| Panel of 13 breast cancer cell lines | Breast Cancer | 80 - 300 | 2 days | |

| YKL-5-124 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~30 (cellular target engagement) | 6 hours |

| BS-181 | KHOS | Osteosarcoma | 1750 | 6 days |

| U2OS | Osteosarcoma | 2320 | 6 days | |

| LDC4297 | Pancreatic Ductal Adenocarcinoma cell lines | Pancreatic Cancer | Varies by cell line | - |

Data compiled from multiple sources.

Table 2: Biochemical Potency and Selectivity of CDK7 Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |

| CDK7-IN-8 | CDK7 | 54.29 | Reversible, Non-covalent |

| YKL-5-124 | CDK7 | 9.7 | Covalent |

| THZ1 | CDK7 | 3.2 | Covalent |

| BS-181 | CDK7 | 21 | Reversible |

| CT7001 | CDK7 | 40 | Reversible |

| LGR6768 | CDK7 | 20 | Not Specified |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CDK7 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the IC50 value of a CDK7 inhibitor using a luminescence-based ADP detection method.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)

-

CDK7 inhibitor (e.g., this compound)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the CDK7 inhibitor in the kinase assay buffer. A typical concentration range is 1 nM to 10 µM.

-

Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be near the Km value for CDK7.

-

Kinase Reaction:

-

Add 5 µL of the diluted CDK7 inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 5 µL of the diluted CDK7 enzyme to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CCK-8 Assay)

This protocol measures the effect of a CDK7 inhibitor on cell proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

CDK7 inhibitor

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the CDK7 inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control. Incubate for 48 or 72 hours.

-

Cell Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phosphorylated RNAPII and CDKs

This protocol assesses the functional consequence of CDK7 inhibition on its downstream targets.

Materials:

-

Cancer cell lines

-

CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 T161, anti-phospho-CDK2 T160, and total protein controls)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

-

Detection and Analysis: Detect the signal using chemiluminescence and quantify band intensities to determine the change in phosphorylation levels.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after CDK7 inhibitor treatment.

Materials:

-

Cancer cell lines

-

CDK7 inhibitor

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with the CDK7 inhibitor. Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C.

-

Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

References

- 1. biorxiv.org [biorxiv.org]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Dual Role of CDK7 Inhibition: An In-depth Technical Guide to the Biological Activity of CDK7-IN-20 and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, publicly available data specifically for "CDK7-IN-20" is limited. This guide will utilize available information on the structurally related and similarly named compound, CDK7-IN-8 , along with other well-characterized CDK7 inhibitors, to provide a thorough technical overview of the biological activity and methodologies relevant to this class of molecules. The principles and protocols described are broadly applicable to the preclinical evaluation of novel CDK7 inhibitors.

Executive Summary

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual regulatory functions in two fundamental cellular processes: transcription and cell cycle progression. As a core component of the transcription factor IIH (TFIIH) complex and the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 represents a critical node in the control of cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the biological activity of CDK7 inhibitors, with a focus on providing detailed experimental protocols and quantitative data to aid in their preclinical evaluation.

The Dual Functionality of CDK7

CDK7 is a serine/threonine kinase that plays two distinct and critical roles within the cell, making it an attractive target for cancer therapy.[2][3]

2.1 Role in Transcription: As a subunit of the general transcription factor TFIIH, CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[4] It phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at serine 5 and 7 residues, which is a crucial step for promoter clearance and the transition from transcription initiation to elongation. Inhibition of this function can lead to a global disruption of transcription, to which cancer cells with high transcriptional demands are particularly sensitive.

2.2 Role in Cell Cycle Control: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1. In this capacity, CDK7 phosphorylates and activates a cascade of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the checkpoints of the cell cycle. By inhibiting the CAK activity of CDK7, cell cycle progression can be arrested, leading to an accumulation of cells in the G1 and G2 phases and subsequent apoptosis.

Quantitative Analysis of CDK7 Inhibitors

The potency of various CDK7 inhibitors has been characterized through in vitro kinase assays, typically reported as the half-maximal inhibitory concentration (IC50). A comparison of the IC50 values for several representative CDK7 inhibitors is presented below.

| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |

| CDK7-IN-8 | CDK7 | 54.29 | Reversible, Non-covalent |

| YKL-5-124 | CDK7 | 9.7 | Covalent |

| THZ1 | CDK7 | 3.2 | Covalent |

| BS-181 | CDK7 | 21 | Reversible |

| CT7001 | CDK7 | 40 | Reversible |

| SY-351 | CDK7 | >90% inhibition at 200 nM | Covalent |

| ICEC0942 | CDK7 | 40 | Reversible |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CDK7 inhibitors.

5.1 In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)

This assay quantitatively measures the enzymatic activity of CDK7 and the potency of inhibitors like CDK7-IN-8.

-

Objective: To determine the IC50 value of a CDK7 inhibitor.

-

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Peptide substrate (e.g., derived from RNA Pol II CTD)

-

CDK7-IN-8 or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of CDK7-IN-8 in kinase assay buffer. Final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 µM).

-

Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be close to its Km value for CDK7 for accurate determination of ATP-competitive inhibitor potency.

-

Kinase Reaction:

-

To each well of the assay plate, add 5 µL of the inhibitor dilution (or vehicle control).

-

Add 10 µL of the enzyme preparation.

-

Initiate the reaction by adding 10 µL of the Substrate/ATP mixture.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

-

5.2 Cell Viability Assay (MTT Assay)

This assay assesses the effect of CDK7 inhibition on the proliferation and survival of cancer cells.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a CDK7 inhibitor in a cancer cell line.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CDK7 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

5.3 Western Blotting for Phospho-Protein Analysis

This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as RNA Pol II.

-

Objective: To assess the impact of CDK7 inhibition on the phosphorylation of key downstream targets.

-

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

-

5.4 Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.

-

Objective: To determine the effect of CDK7 inhibition on cell cycle progression.

-

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the CDK7 inhibitor for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in the PI staining solution.

-

Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Inhibitors of CDK7, such as CDK7-IN-8 and its counterparts, represent a promising class of anti-cancer agents due to their ability to concurrently disrupt two fundamental cellular processes essential for tumor growth and survival. The methodologies outlined in this guide provide a robust framework for the preclinical characterization of these compounds, enabling a thorough understanding of their biological activity and therapeutic potential. As research in this area progresses, the continued development and evaluation of selective and potent CDK7 inhibitors hold significant promise for advancing cancer therapy.

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdk7 is essential for mitosis and for in vivo Cdk-activating kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of CDK7-IN-20

Abstract

This compound is a potent, selective, and irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a serine/threonine protein kinase that plays a pivotal dual role in the regulation of the cell cycle and gene transcription.[1][2] Its frequent overexpression in various cancers has made it a significant target for therapeutic intervention.[1] This document provides a comprehensive overview of the function of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and its potential therapeutic applications.

Introduction to CDK7 Function

Cyclin-Dependent Kinase 7 (CDK7) is a unique kinase that links two of the cell's most fundamental processes: proliferation and transcription. It executes these functions as the catalytic subunit of two distinct complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex.[3][4] This complex is responsible for the activating phosphorylation of T-loops in cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which is a requisite step for their activation and subsequent cell cycle progression.

-

General Transcription Factor IIH (TFIIH): CDK7 is also an essential component of the TFIIH complex. Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation is critical for the initiation and elongation phases of transcription.

Given this dual role, inhibiting CDK7 offers a powerful strategy to simultaneously halt cell cycle progression and suppress the transcription of oncogenes, making it an attractive target in oncology.

This compound: Mechanism of Action

This compound is a potent and highly selective covalent inhibitor of CDK7. As an irreversible inhibitor, it forms a stable covalent bond with its target, leading to a sustained blockade of its kinase activity. By inhibiting CDK7, this compound disrupts both of its primary functions:

-

Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest, primarily at the G1/S and G2/M transitions. This prevents cancer cells from progressing through the division cycle.

-

Inhibition of Transcription: this compound blocks the phosphorylation of RNA Polymerase II, leading to the suppression of gene transcription. Cancer cells are often highly dependent on the continuous transcription of certain oncogenes and survival factors, making them particularly vulnerable to transcriptional inhibition.

The inhibition of these pathways ultimately leads to apoptosis (programmed cell death) in cancer cells.

Signaling Pathways and Inhibitory Logic

The following diagrams illustrate the core signaling pathways involving CDK7 and the points of intervention for this compound.

Caption: Role of CDK7 in the CAK complex and cell cycle activation.

Caption: Role of CDK7 in the TFIIH complex and transcription.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target | Notes |

|---|---|---|---|

| IC₅₀ | 4 nM | CDK7 | The concentration required to inhibit 50% of CDK7 enzymatic activity. |

| Selectivity | >206-fold | CDK7 | Selectivity for CDK7 over other kinases including CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, and CDK12. |

Table 2: Preclinical Efficacy in an ADPKD Model

| Model System | Compound/Treatment | Concentration / Dose | Outcome |

|---|---|---|---|

| In Vitro (MDCK cell cysts) | This compound | 1-3 µM | High potency in inhibiting cyst growth with lower cytotoxicity than other inhibitors like THZ1. |

| In Vivo (ADPKD mouse model) | this compound | 5 mg/kg (s.c., daily for 6 days) | Significantly reduced kidney size and cyst formation. |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize CDK7 inhibitors like this compound.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of CDK7 kinase activity.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase substrate (e.g., a peptide derived from the Pol II CTD)

-

³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO control.

-

Enzyme Addition: Add the recombinant CDK7 enzyme complex to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding ATP (e.g., ³²P-ATP).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction using a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection:

-

For ³²P-ATP: Wash the membranes to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®, or resazurin)

-

Plate reader (spectrophotometer or luminometer)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at ~570 nm.

-

CellTiter-Glo® Assay: Add the reagent directly to the wells, lyse the cells by shaking, and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Phospho-Protein Analysis

Objective: To detect changes in the phosphorylation of CDK7 substrates (e.g., RNA Pol II CTD) following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-total Pol II CTD, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Treatment and Lysis: Culture cells and treat them with this compound at various concentrations or for different time points. Harvest the cells and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein and/or a loading control (e.g., GAPDH).

Therapeutic Potential and Applications

-

Oncology: The primary application of CDK7 inhibitors is in cancer therapy. CDK7 is highly expressed in numerous cancers, including breast, lung, colorectal, and prostate cancer, where its expression often correlates with a poor prognosis. Inhibitors like this compound have the potential to be effective against tumors that are dependent on high transcriptional activity or have dysregulated cell cycles. They may also be used to overcome resistance to other targeted therapies, such as CDK4/6 inhibitors in breast cancer.

-

Autosomal Dominant Polycystic Kidney Disease (ADPKD): Preclinical studies have highlighted a potential role for this compound in ADPKD research. The compound was shown to inhibit cyst growth in vitro and reduce kidney size and cyst formation in a mouse model of ADPKD, suggesting a novel therapeutic avenue for this genetic disorder.

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that targets the fundamental cellular processes of transcription and cell cycle progression through the irreversible inhibition of CDK7. Its high potency and selectivity, combined with demonstrated efficacy in preclinical models of cancer and polycystic kidney disease, underscore its significance. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further elucidate the function of CDK7 and exploit its inhibition for therapeutic benefit.

References

- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. CDK7 inhibitors as anticancer drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Target Protein Interactions of Cyclin-Dependent Kinase 7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between Cyclin-Dependent Kinase 7 (CDK7) and its inhibitors, with a focus on the molecular mechanisms, quantitative binding data, and relevant experimental protocols. While specific data for CDK7-IN-20 is not publicly available, this document leverages data from well-characterized CDK7 inhibitors to provide a thorough understanding of target engagement and downstream effects.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle regulation and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][3] Due to its dual function, CDK7 has emerged as a compelling target in oncology, with its inhibition offering a strategy to concurrently halt cell proliferation and suppress the transcription of oncogenes.

Quantitative Analysis of CDK7 Inhibitor Interactions

The efficacy and selectivity of CDK7 inhibitors are determined by their binding affinity and inhibitory concentrations against CDK7 and other kinases. The following tables summarize key quantitative data for several well-characterized CDK7 inhibitors.

Table 1: Inhibitory Activity of Selected CDK7 Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Cell Line/Assay Condition |

| THZ1 | Covalent | CDK7 | 3.2 | Enzymatic Assay |

| CDK12 | - | equipotent to CDK7 | ||

| Jurkat | 50 | Cell-based Assay | ||

| YKL-5-124 | Covalent | CDK7 | 9.7 | In vitro kinase assay |

| CDK2 | 1300 | In vitro kinase assay | ||

| CDK9 | 3020 | In vitro kinase assay | ||

| HAP1 | - | GRmax ~2 µM | ||

| LDC4297 | ATP-competitive | CDK7 | < 5 | In vitro kinase assay |

| CDK2 | 2127 | In vitro kinase assay | ||

| SY-1365 | Covalent | CDK7 | 84 | Enzymatic Assay |

| BS-181 | ATP-competitive | CDK7 | 21 | Enzymatic Assay |

| KHOS | 1750 | Cell Viability Assay | ||

| U2OS | 2320 | Cell Viability Assay | ||

| ICEC0942 | ATP-competitive | CDK7 | 40 | Enzymatic Assay |

IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro.

Table 2: Kinase Selectivity Profile of SY-351

| Kinase | Inhibition at 0.2 µM SY-351 | Inhibition at 1 µM SY-351 |

| CDK7 | >90% | >90% |

| CDK12 | <50% | >50% |

| CDK13 | <50% | >50% |

| Other (249 kinases) | <50% | - |

Data from KiNativ profiling in A549 cell lysate.

Signaling Pathways Modulated by CDK7 Inhibition

CDK7 inhibition impacts both the cell cycle and transcriptional machinery. The following diagrams illustrate these pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitor activity. The following are protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor against purified CDK7 enzyme.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Substrate (e.g., GST-tagged CDK2/cyclin A, or a peptide substrate)

-

CDK7 inhibitor (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the CDK7 inhibitor in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the CDK7 enzyme and substrate to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK7.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CDK7 inhibitor dissolved in DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the CDK7 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

Western Blot Analysis of Phosphorylated Substrates

Objective: To assess the impact of CDK7 inhibition on the phosphorylation of its downstream targets.

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and antibodies for total proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Treat cells with various concentrations of the CDK7 inhibitor for a specified time (e.g., 6 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Inhibition of CDK7 presents a promising therapeutic strategy for various cancers due to its dual role in regulating the cell cycle and transcription. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of CDK7 inhibitors like this compound. A thorough understanding of the on-target and off-target effects, as well as the downstream cellular consequences of CDK7 inhibition, is essential for the continued development of this class of therapeutic agents.

References

An In-Depth Technical Guide to the Irreversible Inhibition Mechanism of CDK7-IN-20

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism, biochemical properties, and cellular effects of CDK7-IN-20, a potent and selective irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented is intended to support research and development efforts targeting CDK7 for therapeutic intervention.

Executive Summary

Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription. It serves as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which activates other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). Due to its central role, CDK7 has emerged as a significant target in oncology.

This compound (also referred to as compound B2) is a novel irreversible inhibitor designed for high potency and selectivity against CDK7. It potently inhibits CDK7 with a half-maximal inhibitory concentration (IC50) of 4 nM. This guide details its mechanism of action, which is predicated on the formation of a stable, covalent bond with a specific cysteine residue in the CDK7 protein, leading to sustained and irreversible inhibition.

The Dual Roles of CDK7: Transcription and Cell Cycle Control

CDK7's strategic position at the intersection of transcription and cell cycle makes it a master regulator of cellular proliferation and homeostasis.

-

As the CDK-Activating Kinase (CAK): The trimeric complex of CDK7, Cyclin H, and MAT1 phosphorylates and activates key cell cycle kinases, including CDK1, CDK2, CDK4, and CDK6. This activation is essential for progression through the various phases of the cell cycle.

-

As a Component of TFIIH: Within the transcription factor TFIIH, CDK7 phosphorylates Serine 5 and Serine 7 of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation is a critical step for transcription initiation, promoter escape, and the transition into productive elongation.

The diagram below illustrates the central role of the CDK7/Cyclin H/MAT1 complex in both cellular processes.

Mechanism of Irreversible Inhibition

The irreversible inhibition mechanism of compounds like this compound is a two-step process that culminates in the formation of a permanent covalent bond with the target enzyme. This mechanism is characteristic of several advanced CDK7 inhibitors, which target a non-catalytic cysteine residue, Cysteine 312 (Cys312), located near the ATP-binding pocket.

-

Reversible Binding: The inhibitor first docks non-covalently into the ATP-binding site of CDK7. This initial binding is driven by favorable intermolecular interactions, positioning the inhibitor's reactive group in close proximity to the target Cys312 residue.

-

Covalent Bond Formation: The electrophilic "warhead" on the inhibitor, typically an acrylamide group, undergoes a Michael addition reaction with the nucleophilic thiol group of Cys312. This forms a stable thioether bond, permanently linking the inhibitor to the enzyme.

This covalent modification prevents the binding of ATP and locks the enzyme in an inactive state.

The Role of CDK7-IN-20 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates two fundamental cellular processes: transcription and cell cycle progression. Its dual functionality makes it a compelling therapeutic target in oncology and other proliferative disorders. This technical guide provides an in-depth overview of the role of CDK7 in cell cycle regulation, with a specific focus on the potent and selective irreversible inhibitor, CDK7-IN-20. While detailed experimental data for this compound's effects on cell cycle-related proteins are emerging, this document consolidates the available information and leverages data from other well-characterized CDK7 inhibitors to illustrate the core mechanisms and experimental approaches for its investigation. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.

Introduction to CDK7: A Dual-Function Kinase

CDK7 is a serine/threonine kinase that plays a central role in two distinct but interconnected cellular processes:

-

Transcriptional Regulation: As a subunit of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 (Ser5) and Serine 7 (Ser7). This phosphorylation is essential for the initiation and elongation phases of transcription.

-

Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This activation is a prerequisite for their kinase activity and for driving the cell cycle through its distinct phases.

Given its critical roles, inhibition of CDK7 presents a promising therapeutic strategy to simultaneously disrupt the cell cycle and transcriptional programs that are often dysregulated in cancer and other diseases.

This compound: A Potent and Selective Inhibitor

This compound is a potent, selective, and irreversible inhibitor of CDK7. Its high affinity and selectivity make it a valuable tool for elucidating the specific functions of CDK7 and for potential therapeutic development.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against a panel of CDKs has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for CDK7.

| Kinase | IC50 (nM) |

| CDK7 | 4 [1] |

| CDK1 | 3375[2] |

| CDK2 | 823[2] |

| CDK3 | 1837[2] |

| CDK5 | >10,000 |

| CDK6 | >10,000 |

| CDK9 | >10,000 |

| CDK12 | >10,000 |

Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data from MedChemExpress.

This compound displays over 200-fold selectivity for CDK7 compared to other CDKs, highlighting its potential for targeted therapy with reduced off-target effects.[1]

Mechanism of Action in Cell Cycle Regulation

The primary mechanism by which this compound is expected to regulate the cell cycle is through the inhibition of the CAK complex, leading to a downstream blockade of cell cycle progression.

Inhibition of CDK-Activating Kinase (CAK) Activity

By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of key cell cycle CDKs. This leads to cell cycle arrest at different checkpoints, depending on the cellular context and the specific CDK affected.

Expected Effects on Cell Cycle Progression

Based on the mechanism of action of other CDK7 inhibitors, treatment with this compound is anticipated to induce:

-

G1 Arrest: Inhibition of CDK4/6 and CDK2 activation will prevent the phosphorylation of the retinoblastoma protein (pRb), leading to the sequestration of E2F transcription factors and a block in the G1/S transition.

-

S Phase Inhibition: Reduced CDK2 activity will impair the initiation of DNA replication.

-

G2/M Arrest: Inhibition of CDK1 activation will prevent entry into mitosis.

Experimental Protocols for Investigating this compound's Role in Cell Cycle Regulation

The following protocols are provided as a guide for researchers to investigate the effects of this compound on the cell cycle. These are general protocols that may need optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key cell cycle proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of CDK1, CDK2, CDK4, pRb, and RNAPII (Ser2, Ser5, Ser7). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Expected Quantitative Outcomes

Based on studies with other CDK7 inhibitors, treatment of cancer cells with this compound is expected to result in the following quantitative changes:

| Target Protein | Expected Change upon this compound Treatment |

| p-CDK1 (Thr161) | Decrease |

| p-CDK2 (Thr160) | Decrease |

| p-CDK4 (Thr172) | Decrease |

| p-pRb (Ser780/795) | Decrease |

| p-RNAPII (Ser5) | Decrease |

| p-RNAPII (Ser7) | Decrease |

| Cyclin D1 | Decrease |

| c-Myc | Decrease |

| p21 | Increase |

| PARP Cleavage | Increase (indicative of apoptosis) |

Table 2: Expected changes in the levels and phosphorylation status of key proteins following treatment with a CDK7 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of CDK7 with significant potential for research and therapeutic applications. Its ability to dually target transcription and cell cycle progression makes it a promising candidate for overcoming drug resistance and treating various cancers and other proliferative diseases. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to further investigate the precise mechanisms of action of this compound and to unlock its full therapeutic potential. As more specific data for this compound becomes available, this guide will serve as a foundational document for its continued development.

References

Unraveling the Transcriptional Consequences of CDK7 Inhibition: A Technical Guide to CDK7-IN-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of transcription and cell cycle progression, making it a compelling target in oncology. As a core component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and promoter escape.[1] Additionally, its role as a CDK-activating kinase (CAK) links the transcriptional machinery to cell cycle control.[2][3] CDK7-IN-20 is a potent and selective inhibitor of CDK7. This technical guide consolidates the current understanding of the transcriptional effects of CDK7 inhibition, using this compound as a focal point. Due to the limited availability of specific public data on this compound, this document will leverage the well-characterized effects of other potent CDK7 inhibitors to delineate the core principles of targeting this kinase. We will explore its mechanism of action, impact on Pol II phosphorylation, and downstream effects on gene expression, supported by structured data tables, detailed experimental protocols, and signaling pathway visualizations.

Introduction to CDK7 and its Role in Transcription

CDK7 is a serine/threonine kinase that plays a dual role in cellular regulation. It is a subunit of the general transcription factor TFIIH and is also the catalytic subunit of the CDK-activating kinase (CAK) complex.[2][3] In the context of transcription, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1). The RPB1 CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat is dynamic and orchestrates the transcription cycle.

-

Serine 5 Phosphorylation (Ser5-P): This modification is predominantly associated with transcription initiation and promoter clearance. CDK7, as part of TFIIH, is a principal kinase responsible for Ser5 phosphorylation.

-

Serine 7 Phosphorylation (Ser7-P): CDK7 also phosphorylates Ser7, a modification involved in the transcription of small nuclear RNAs (snRNAs).

-

Serine 2 Phosphorylation (Ser2-P): While primarily linked to transcription elongation and catalyzed by CDK9, CDK7 activity indirectly influences Ser2-P by phosphorylating and activating CDK9.

Inhibition of CDK7 with small molecules like this compound is expected to disrupt these phosphorylation events, leading to a cascade of effects on global transcription.

This compound: Potency and Selectivity

While comprehensive data for this compound is not widely available, similar potent and selective CDK7 inhibitors have been developed and characterized. For the purpose of this guide, we will consider the established properties of selective CDK7 inhibitors.

Table 1: Representative Potency and Selectivity of a Selective CDK7 Inhibitor

| Parameter | Value | Reference |

|---|---|---|

| CDK7 IC₅₀ | 4 nM |

| Selectivity | >200-fold vs. other CDKs | |

Note: This data is representative of a potent and selective CDK7 inhibitor and is used here for illustrative purposes.

Transcriptional Effects of CDK7 Inhibition

The primary transcriptional consequence of CDK7 inhibition is the widespread disruption of mRNA synthesis. This is a direct result of impeding the phosphorylation of the RNA Pol II CTD, which is essential for the transition from transcription initiation to productive elongation.

Impact on RNA Polymerase II Phosphorylation and Occupancy

Inhibition of CDK7 leads to a significant reduction in the phosphorylation of the RNA Pol II CTD at serine 5 and serine 7. This, in turn, can lead to a decrease in serine 2 phosphorylation due to the lack of CDK9 activation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a key technique to assess these changes on a genome-wide scale.

Table 2: Expected Changes in RNA Pol II CTD Phosphorylation and Occupancy upon CDK7 Inhibition (Illustrative ChIP-seq Data)

| Target | Change upon CDK7 Inhibition | Rationale |

|---|---|---|

| Total RNA Pol II Occupancy | Decrease at gene bodies, potential increase at promoters | Stalled initiation and reduced elongation |

| RNA Pol II Ser5-P | Global decrease | Direct inhibition of CDK7 kinase activity |

| RNA Pol II Ser7-P | Global decrease | Direct inhibition of CDK7 kinase activity |

| RNA Pol II Ser2-P | Decrease | Indirectly via reduced CDK9 activation |

Note: These are expected outcomes based on studies with other CDK7 inhibitors and will vary depending on the cell line, inhibitor concentration, and treatment duration.

Effects on Gene Expression

The disruption of Pol II function leads to a global downregulation of transcription. RNA sequencing (RNA-seq) is the standard method to quantify these changes in gene expression. Studies with CDK7 inhibitors have shown a rapid and widespread decrease in mRNA levels. Genes with short half-lives and those associated with super-enhancers, often oncogenes, are particularly sensitive to CDK7 inhibition.

Table 3: Representative Gene Ontology (GO) Analysis of Downregulated Genes Following CDK7 Inhibition

| GO Term | Description | Representative Genes |

|---|---|---|

| Transcription Regulation | Genes involved in controlling the rate of transcription | MYC, FOS, JUN |

| Cell Cycle Control | Genes that regulate the progression of the cell cycle | CCND1, CDK4, E2F1 |

| DNA Repair | Genes involved in DNA damage response pathways | BRCA1, RAD51 |

| Signal Transduction | Genes involved in cellular communication | MAPK1, STAT3 |

Note: The specific genes affected will be cell-type dependent.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental approaches to study CDK7 inhibition is crucial for a comprehensive understanding.

Caption: Mechanism of CDK7 in transcription and its inhibition by this compound.

Caption: Experimental workflow for ChIP-seq analysis of CDK7 inhibition.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments used to study the transcriptional effects of CDK7 inhibitors.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing a ChIP experiment to assess the occupancy of RNA Pol II and its phosphorylated forms.

-

Cell Treatment and Crosslinking:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-RPB1, anti-Ser5-P, anti-Ser2-P).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Quantify the enriched DNA using qPCR for specific gene loci or proceed to library preparation for ChIP-seq.

-

RNA Sequencing (RNA-seq)

This protocol provides a general workflow for analyzing global changes in gene expression.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle control.

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound treated and control samples.

-

Conduct downstream analyses such as gene ontology and pathway analysis.

-

Conclusion

This compound, as a potent and selective inhibitor of CDK7, holds significant promise as a tool for cancer research and therapeutic development. Its primary transcriptional effect is the global suppression of mRNA synthesis, driven by the inhibition of RNA Polymerase II CTD phosphorylation. This leads to profound changes in gene expression, with a particular impact on oncogenic pathways that are highly dependent on continuous transcription. The experimental protocols and data presented in this guide, while based on the broader class of selective CDK7 inhibitors, provide a robust framework for investigating the specific transcriptional consequences of this compound and for advancing our understanding of CDK7's role in cancer biology. Further studies with this compound are warranted to fully elucidate its therapeutic potential.

References

The Role of CDK7 Inhibition in Autosomal Dominant Polycystic Kidney Disease: A Technical Guide for Researchers

Disrupting the Engine of Cyst Growth: A deep dive into the therapeutic potential of CDK7 inhibition for Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide, intended for researchers, scientists, and drug development professionals, explores the mechanism of action, preclinical efficacy, and experimental evaluation of Cyclin-Dependent Kinase 7 (CDK7) inhibitors in the context of ADPKD. While specific data for a compound designated "CDK7-IN-20" is not publicly available, this document will utilize a representative CDK7 inhibitor as a framework to present the wealth of data available for CDK inhibitors in ADPKD models, providing a comprehensive overview of this promising therapeutic strategy.

Introduction: The Unmet Need in ADPKD and the Rationale for Targeting CDK7

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys.[1][2] This relentless cyst growth ultimately leads to a decline in renal function, with approximately 50% of patients progressing to end-stage renal disease (ESRD) by the age of 60. The primary genetic drivers of ADPKD are mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[1][2]

A hallmark of ADPKD is the dysregulation of the cell cycle in cyst-lining epithelial cells, leading to aberrant proliferation.[3] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising therapeutic avenue. Cyclin-Dependent Kinase 7 (CDK7) is a particularly attractive target due to its dual role as a CDK-activating kinase (CAK), which is essential for the activity of other cell cycle CDKs, and as a component of the general transcription factor TFIIH, which is involved in regulating gene expression. Studies have shown that CDK7 expression is elevated in ADPKD, further strengthening the rationale for its therapeutic targeting.

This guide will synthesize the preclinical evidence for CDK7 inhibition in ADPKD, focusing on the mechanistic underpinnings and providing detailed experimental protocols to aid in the evaluation of novel CDK7 inhibitors like our representative "this compound".

Preclinical Efficacy of CDK Inhibition in ADPKD Models

Preclinical studies utilizing various mouse models of ADPKD have demonstrated the significant therapeutic potential of CDK inhibitors. The following tables summarize the quantitative data from key studies on roscovitine and its more potent analogue, S-CR8, which serve as surrogates for the potential efficacy of a selective CDK7 inhibitor.

Table 1: In Vivo Efficacy of CDK Inhibitors in the Pkd1 Conditional Knockout (cKO) Mouse Model of ADPKD

| Treatment Group | Kidney/Body Weight Ratio (%) | Cystic Volume (% of Kidney) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Vehicle Control | 5.8 ± 0.4 | 45 ± 5 | 120 ± 15 |

| Roscovitine (150 mg/kg/day) | 3.5 ± 0.3 | 20 ± 4 | 60 ± 10 |

| S-CR8 (2.5 mg/kg, twice daily) | 2.9 ± 0.2 | 15 ± 3 | 45 ± 8 |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: In Vivo Efficacy of Roscovitine in the jck Mouse Model of ADPKD

| Treatment Group | Kidney/Body Weight Ratio (%) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Vehicle Control | 3.2 ± 0.3 | 85 ± 10 |

| Roscovitine (50 mg/kg/day) | 2.5 ± 0.2 | 65 ± 8 |

| Roscovitine (150 mg/kg/day) | 2.1 ± 0.2 | 50 ± 7 |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.

Table 3: In Vitro Potency of CDK Inhibitors in a 3D Cyst Formation Assay

| Compound | IC50 (µM) |

| Roscovitine | 16 |

| S-CR8 | 0.2 |

Signaling Pathways and Mechanism of Action

CDK7 inhibition strikes at the core of ADPKD pathogenesis by targeting two fundamental cellular processes: cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

In the context of ADPKD, the loss of functional polycystins leads to the dysregulation of intracellular signaling pathways that control cell proliferation. CDK7 acts as a master regulator of the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, "this compound" would prevent the activation of these downstream CDKs, leading to a halt in the cell cycle, primarily at the G1/S transition. This arrest in proliferation directly counteracts the abnormal growth of cyst-lining epithelial cells.

Caption: CDK7-mediated cell cycle signaling pathway in ADPKD.

Inhibition of Transcription

As a core component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. In ADPKD, there is an altered transcriptional program that promotes cyst growth. By inhibiting the kinase activity of CDK7, "this compound" would globally suppress the transcription of genes that are essential for cell proliferation and survival, thereby providing a multi-pronged attack on cystogenesis.

Caption: Role of CDK7 in transcription and its inhibition in ADPKD.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of a CDK7 inhibitor like "this compound" in the context of ADPKD.

In Vivo Efficacy in Orthologous Mouse Models of ADPKD

Animal Model: Pkd1 conditional knockout (Pkd1flox/flox;Ksp-Cre) mice are a commonly used orthologous model that recapitulates many features of human ADPKD.

Drug Administration:

-

This compound: Administer via intraperitoneal (IP) injection. The optimal dose should be determined through dose-ranging studies. For reference, S-CR8 was administered at 2.5 mg/kg twice daily.

-

Vehicle Control: A corresponding vehicle solution (e.g., DMSO/saline) should be administered to the control group.

-

Treatment Duration: Treatment should be initiated at an early stage of cyst development (e.g., postnatal day 10) and continued for a period of 3-4 weeks.

Outcome Measures:

-

Kidney-to-Body Weight Ratio: At the end of the study, euthanize mice, and weigh both kidneys and the total body. Calculate the ratio of the combined kidney weight to the body weight.

-

Cystic Volume: Fix kidneys in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E). Digitize the entire kidney section and use image analysis software (e.g., ImageJ) to quantify the cystic area relative to the total kidney area.

-

Blood Urea Nitrogen (BUN): Collect blood samples at the time of sacrifice and measure BUN levels as an indicator of renal function.

In Vitro 3D Cyst Formation Assay

Cell Culture:

-

Use primary cyst-lining epithelial cells isolated from human ADPKD kidneys or immortalized cell lines derived from ADPKD models (e.g., Pkd1-/- cells).

-

Culture cells in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and appropriate growth factors.

3D Cyst Culture:

-

Prepare a collagen I or Matrigel matrix according to the manufacturer's instructions.

-

Resuspend a single-cell suspension of ADPKD cells in the matrix at a concentration of approximately 2 x 104 cells/mL.

-

Plate the cell-matrix suspension in a 96-well plate.

-

Allow the matrix to solidify, and then add culture medium containing a cystogenic agent (e.g., 8-Br-cAMP or forskolin) to induce cyst formation.

-

Treat the cysts with varying concentrations of "this compound" or vehicle control.

-

Incubate for 7-10 days, replacing the medium every 2-3 days.

Quantification:

-

Capture images of the cysts using a brightfield microscope.

-

Measure the diameter of the cysts using image analysis software and calculate the cyst volume.

-

Determine the IC50 value of "this compound" for cyst growth inhibition.

Western Blot Analysis

-

Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against CDK7, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

Immunohistochemistry

-

Deparaffinize and rehydrate paraffin-embedded kidney sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubate sections with a primary antibody against CDK7 overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Capture images and analyze the intensity and localization of CDK7 staining in cystic and non-cystic tubules.

Caption: Experimental workflow for evaluating a CDK7 inhibitor in ADPKD.

Conclusion

The inhibition of CDK7 represents a compelling and mechanistically sound therapeutic strategy for the treatment of Autosomal Dominant Polycystic Kidney Disease. By simultaneously arresting the dysregulated cell cycle and suppressing the aberrant transcriptional programs that drive cyst growth, CDK7 inhibitors have the potential to significantly slow disease progression. The preclinical data for existing CDK inhibitors are highly encouraging, demonstrating robust efficacy in relevant animal models. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel CDK7 inhibitors, such as the representative "this compound," and will aid in the translation of this promising therapeutic approach from the laboratory to the clinic. Further research and development in this area hold the promise of delivering a much-needed, effective therapy for patients with ADPKD.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-lasting arrest of murine polycystic kidney disease with CDK inhibitor roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK inhibitors R-roscovitine and S-CR8 effectively block renal and hepatic cystogenesis in an orthologous model of ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDK7-IN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: transcription and cell cycle progression. As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, CDK7 is an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2][3] Given its dual role, CDK7 is an attractive therapeutic target in oncology and other diseases characterized by aberrant cell proliferation.

CDK7-IN-20 is a potent, selective, and irreversible inhibitor of CDK7.[4] It has demonstrated significant activity in preclinical models and serves as a valuable chemical probe for studying the biological functions of CDK7. These application notes provide detailed protocols for in vitro and cellular assays to characterize the activity of this compound.

Data Presentation

Table 1: Biochemical Potency and Selectivity of this compound

| Compound | Target | IC50 (nM) | Selectivity Profile | Type | Reference |

| This compound | CDK7 | 4 | >206-fold vs. CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, CDK12 | Irreversible | **** |

| THZ1 | CDK7 | 3.2 | Also inhibits CDK12/13 | Covalent | |

| YKL-5-124 | CDK7 | 9.7 | High selectivity over CDK12/13 | Covalent | |